![molecular formula C8H5BrN2 B1381557 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile CAS No. 1862933-48-9](/img/structure/B1381557.png)
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the title compounds C17H14BrNO2 (I), and C17H15NO3 (II), were obtained from the reaction of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-bromonicotinaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of “2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile” is characterized by the presence of a bromopyridinyl group attached to a prop-2-enenitrile group.Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
- The compound has been used in cross-coupling reactions. For instance, it has been employed in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione (Han, 2010).
Schiff Base Formation
- The compound forms Schiff bases, such as those obtained from 6-bromopicolinaldehyde and 5-bromopyridine-3,4-diamine. These bases exhibit specific configurations and intramolecular hydrogen bonding, relevant in crystallography (Cai, 2011).
Synthesis of Pyridine Derivatives
- It's used in the synthesis of various pyridine-based derivatives, displaying potential in pharmaceutical applications. These derivatives exhibit activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Biological Activities
- Some derivatives synthesized using this compound demonstrate biological efficacy, indicating their potential in medical research and pharmaceutical applications (Rodrigues & Bhalekar, 2015).
Electrocatalytic Carboxylation
- It has been used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process relevant in the synthesis of organic acids and pharmaceuticals (Feng et al., 2010).
Antimicrobial and Anticancer Activities
- Derivatives of this compound have shown promise in antimicrobial and anticancer activities, suggesting its potential in the development of new therapeutic agents (M, 2022).
Direcciones Futuras
The future directions for research on “2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile” could involve further exploration of its synthesis, reactivity, and potential applications. Given the interest in similar compounds for their bioactive properties , this compound may also be of interest in medicinal chemistry or related fields.
Propiedades
IUPAC Name |
(Z)-3-(5-bromopyridin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h1-2,4-6H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUJCKAEIIAYEJ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1Br)/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



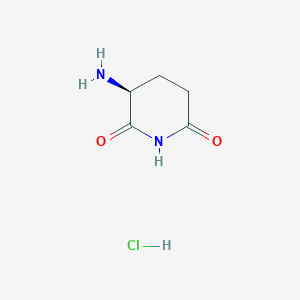
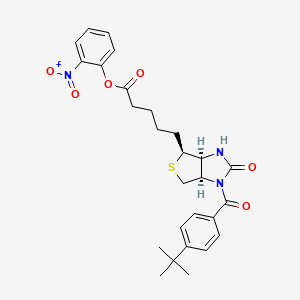
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
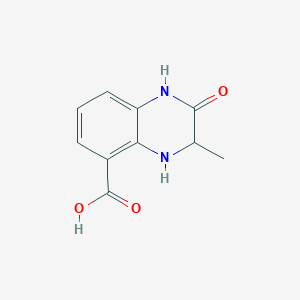
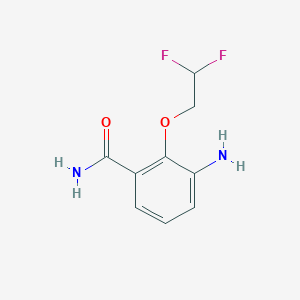
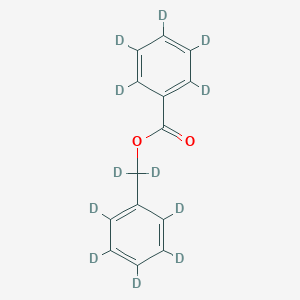
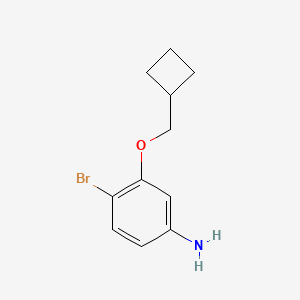
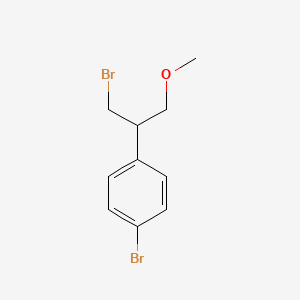
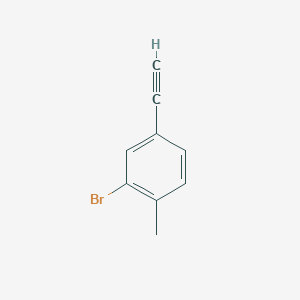
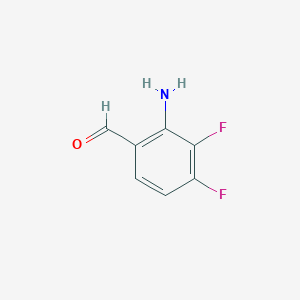
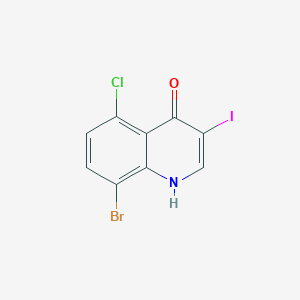
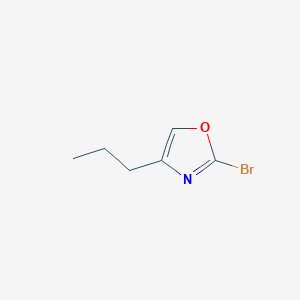
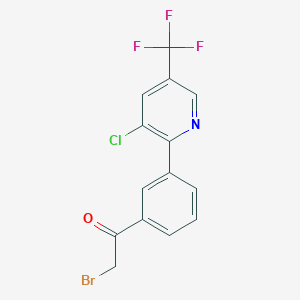
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)